

# An In-depth Technical Guide to 6-(4-Bromophenyl)pyridazin-3-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-(4-Bromophenyl)pyridazin-3-ol

Cat. No.: B1331702

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## Abstract

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of **6-(4-Bromophenyl)pyridazin-3-ol** (CAS Number: 50636-57-2), a heterocyclic compound belonging to the pyridazinone class. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the known information and draws upon data from structurally related analogs to provide a foundational understanding for researchers. The guide covers its basic properties, a general synthetic approach, and discusses the potential biological activities based on the broader class of pyridazinone derivatives, which have shown promise in cardiovascular and oncology research.

## Core Properties

**6-(4-Bromophenyl)pyridazin-3-ol** is a pyridazinone derivative characterized by a bromophenyl substituent at the 6-position. Its fundamental properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	6-(4-bromophenyl)pyridazin-3-ol	
CAS Number	50636-57-2	
Molecular Formula	C <sub>10</sub> H <sub>7</sub> BrN <sub>2</sub> O	
Molecular Weight	251.08 g/mol	
Melting Point	248-251 °C	
Purity	95-97% (commercially available)	
Appearance	Not specified (likely a solid at room temperature)	

Safety Information: The compound is associated with the following hazard statements:

- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

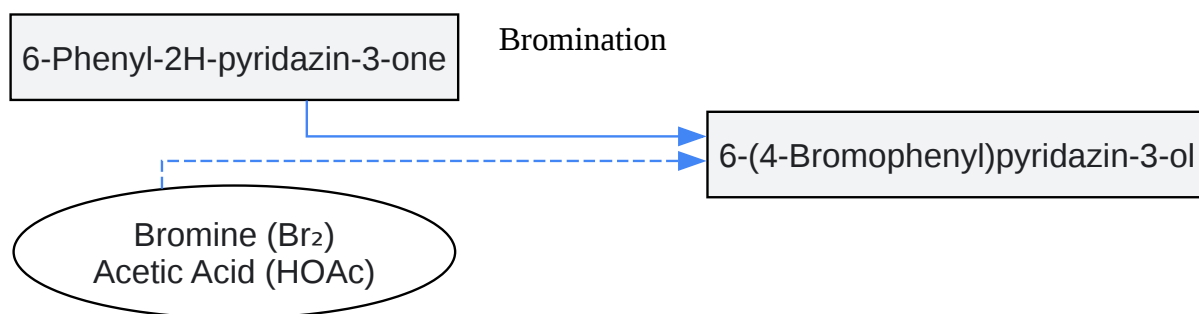
## Synthesis and Characterization

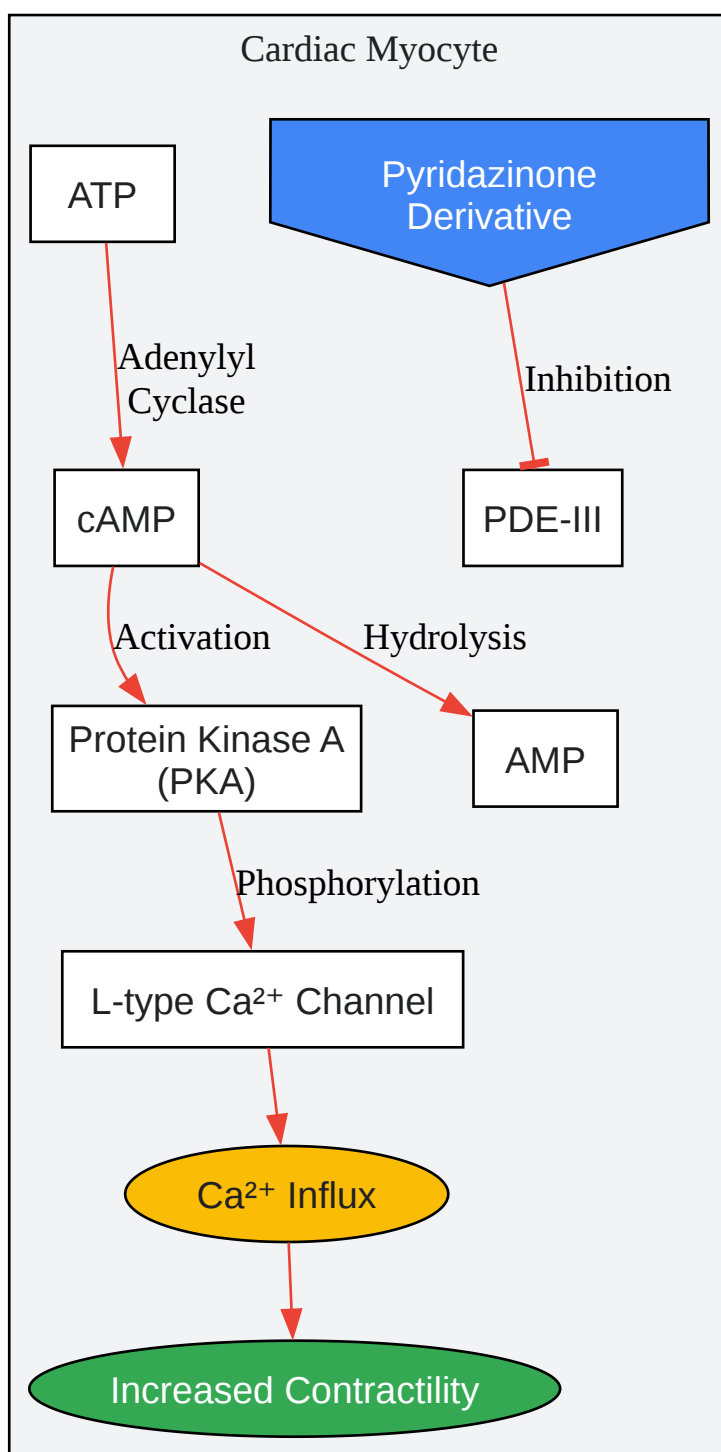
While a detailed, step-by-step experimental protocol for the synthesis of **6-(4-Bromophenyl)pyridazin-3-ol** is not readily available in the literature, a general synthetic approach has been described.

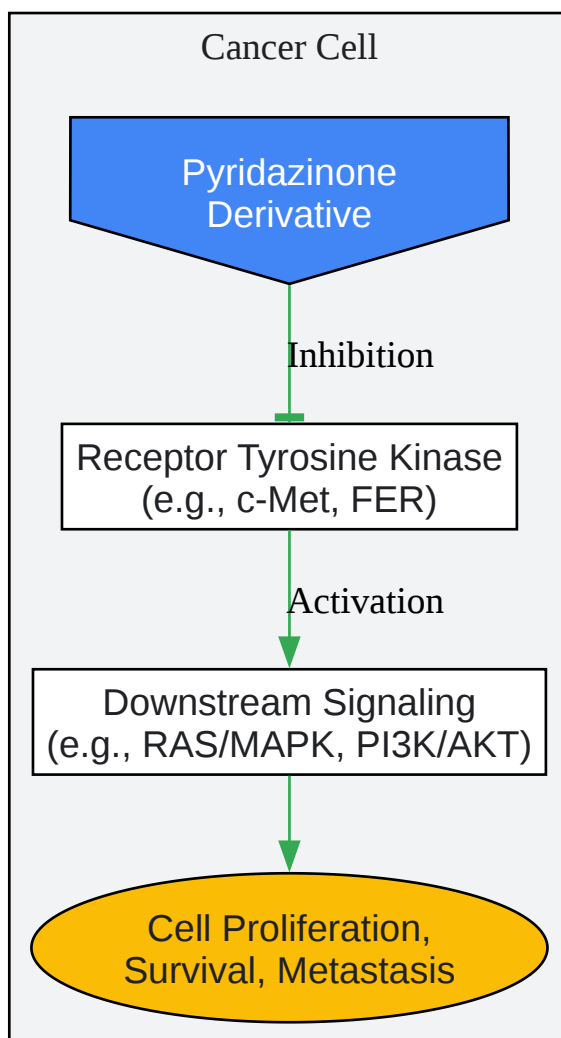
### General Synthetic Protocol

The synthesis of 6-(4-Bromophenyl)-2H-pyridazin-3-one, which is the tautomeric form of **6-(4-Bromophenyl)pyridazin-3-ol**, can be achieved through the bromination of a precursor. A

described method involves dissolving the starting material in acetic acid and treating it with bromine at ambient temperature, followed by heating.[1]







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## References

- 1. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)